molecular formula C18H17NO3S2 B564669 9-Carboxyanthracene MTSEA Amide CAS No. 1159977-19-1

9-Carboxyanthracene MTSEA Amide

Cat. No.: B564669
CAS No.: 1159977-19-1
M. Wt: 359.458
InChI Key: PXGKTEYJRHJSDP-UHFFFAOYSA-N
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Description

9-Carboxyanthracene MTSEA Amide is a derivative of Anthracene MTS. It has the molecular formula C18H17NO3S2 and a molecular weight of 359.46 . This compound is known for its unique structure, which includes aromatic rings and functional groups that make it suitable for various scientific applications.

Scientific Research Applications

9-Carboxyanthracene MTSEA Amide has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a probe in chemical reactions.

    Biology: Utilized in the study of protein function and interactions, particularly in the modification of cysteine residues.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific proteins.

    Industry: Applied in the development of new materials and in pollution management.

Safety and Hazards

For detailed safety and hazard information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of 9-Carboxyanthracene MTSEA Amide .

Preparation Methods

The synthesis of 9-Carboxyanthracene MTSEA Amide involves several steps. Typically, it starts with the preparation of the anthracene derivative, followed by the introduction of the carboxyl group and the MTSEA amide group. The reaction conditions often include the use of specific solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

9-Carboxyanthracene MTSEA Amide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Comparison with Similar Compounds

9-Carboxyanthracene MTSEA Amide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-(2-methylsulfonylsulfanylethyl)anthracene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S2/c1-24(21,22)23-11-10-19-18(20)17-15-8-4-2-6-13(15)12-14-7-3-5-9-16(14)17/h2-9,12H,10-11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGKTEYJRHJSDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675556
Record name S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-19-1
Record name S-{2-[(Anthracene-9-carbonyl)amino]ethyl} methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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